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Cat. No.: B15584336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical evaluation of

SHR2554, a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste

Homolog 2 (EZH2) methyltransferase. The data herein summarizes its activity as a

monotherapy and in combination with other epigenetic modifiers in various hematological

malignancy models.

Core Mechanism of Action
SHR2554 is an orally available, selective inhibitor of EZH2, a histone lysine methyltransferase.

[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is

responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated

with transcriptional repression. In many hematological cancers, such as certain B-cell

lymphomas, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant

gene silencing that promotes cell proliferation and blocks differentiation.[2][3] SHR2554

competitively binds to the SET domain of both wild-type and mutant EZH2, inhibiting its

methyltransferase activity and leading to a global decrease in H3K27me3 levels. This restores

the expression of silenced tumor suppressor genes, resulting in anti-proliferative effects.[4]
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Caption: Core EZH2 signaling pathway and the inhibitory action of SHR2554.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical

studies of SHR2554.
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In Vitro Efficacy: Monotherapy
SHR2554 demonstrates potent anti-proliferative activity across a range of hematological cancer

cell lines, with heightened sensitivity observed in EZH2-mutant models.[5]

Cell Line Malignancy EZH2 Status
IC50 (nM) after
6 days

Citation

SU-DHL-6 DLBCL Y641N Mutant
Data not

specified
[5]

KARPAS-422 DLBCL Y641F Mutant
Data not

specified
[5]

Pfeiffer DLBCL A677G Mutant
Data not

specified
[5]

WSU-DLCL2 DLBCL Y641F Mutant
Data not

specified
[5]

SU-DHL-10 DLBCL Y641F Mutant
Data not

specified
[5]

U2932 DLBCL Wild-Type
Data not

specified
[5]

HBL-1 DLBCL Wild-Type
Data not

specified
[5]

SU-DHL-16 DLBCL Wild-Type
Data not

specified
[5]

OCI-LY19 DLBCL Wild-Type
Data not

specified
[5]

HT DLBCL Wild-Type
Data not

specified
[5]

Farage DLBCL Wild-Type
Data not

specified
[5]
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Note: Specific IC50 values for the 6-day treatment in the DLBCL panel were presented

graphically in the source material but not provided in a table. The study confirms dose- and

time-dependent anti-proliferative activity, with mutant lines showing greater sensitivity.[5]

Cell Line Malignancy
IC50 (µM) after
144h

Citation

H9 TCL 0.365 [6]

Karpas 299 TCL 1.054 [6]

HuT 78 TCL 3.001 [6]

HH TCL 1.168 [6]

Su-T1 TCL 1.058 [6]

In Vitro Efficacy: Combination Therapy with HDAC
Inhibitor
SHR2554 exhibits strong synergistic anti-tumor activity when combined with the Histone

Deacetylase (HDAC) inhibitor chidamide (HBI8000). The combination index (CI) is used to

quantify this synergy, where CI < 1 indicates a synergistic effect.

Cell Line EZH2 Status
Combination
Index (CI)
Range

Synergy Level Citation

SU-DHL-6 Mutant 0.11 - 0.67 Strong Synergy [7]

U2932 Wild-Type 0.11 - 0.67 Strong Synergy [7]

KARPAS-422 Mutant 0.60 - 0.89 Medium Synergy [7]

HBL-1 Wild-Type 0.60 - 0.89 Medium Synergy [7]

In Vivo Efficacy: Monotherapy and Combination
In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models

confirm the anti-tumor activity of SHR2554. The combination with chidamide (HBI8000)
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demonstrates superior tumor growth inhibition.

Model Type
Model
Name

EZH2
Status

Treatment
Group

Tumor
Growth
Inhibition
(%)

Citation

CDX SU-DHL-6
Y641N

Mutant

SHR2554

(120 mg/kg)
Significant [8]

CDX SU-DHL-6
Y641N

Mutant

HBI8000 (5

mg/kg)
Moderate [8]

CDX SU-DHL-6
Y641N

Mutant

SHR2554 +

HBI8000

Strong

Synergistic
[8]

CDX U2932 Wild-Type
SHR2554 (60

mg/kg)
Moderate [8]

CDX U2932 Wild-Type
HBI8000 (5

mg/kg)
Moderate [8]

CDX U2932 Wild-Type
SHR2554 +

HBI8000

Strong

Synergistic
[8]

PDX PDX001 Wild-Type
SHR2554 (60

mg/kg)
Moderate [8]

PDX PDX001 Wild-Type
HBI8000 (5

mg/kg)
Moderate [8]

PDX PDX001 Wild-Type
SHR2554 +

HBI8000

Strong

Synergistic
[8]

PDX PDX002
Y641N

Mutant

SHR2554

(120 mg/kg)
Significant [8]

PDX PDX002
Y641N

Mutant

HBI8000 (5

mg/kg)
Moderate [8]

PDX PDX002
Y641N

Mutant

SHR2554 +

HBI8000

Strong

Synergistic
[8]
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Note: The in vivo studies demonstrated statistically significant reductions in both tumor volume

and weight for the combination therapy compared to vehicle and single-agent arms.[8]

Experimental Protocols
The following sections detail the methodologies for key preclinical experiments.
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Caption: A typical preclinical workflow for evaluating SHR2554.
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Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP,

an indicator of metabolic activity.

Cell Plating: Seed cells in opaque-walled 96-well plates at a density of 4 x 10³ cells/well in

100µL of appropriate culture medium.[9][10]

Compound Addition: Add SHR2554, chidamide, or combination at desired concentrations.

Include a vehicle control (e.g., DMSO).

Incubation: Incubate plates for specified durations (e.g., 72 or 144 hours) at 37°C in a

humidified 5% CO₂ incubator.[6]

Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent

to room temperature.[5][7]

Assay Procedure:

Remove plates from the incubator and allow them to equilibrate to room temperature for

approximately 30 minutes.[7]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well (100µL).[7]

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

Data Acquisition: Record luminescence using a plate reader.[11] Calculate IC50 values using

appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell

distribution in different phases of the cell cycle via flow cytometry.
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Cell Treatment: Culture and treat cells with SHR2554 at indicated concentrations for 48

hours.[7]

Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation. Wash twice with cold PBS.

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently

vortexing to prevent clumping. Fix for at least 30 minutes on ice.[9]

Staining:

Centrifuge the fixed cells and wash twice with PBS to remove ethanol.[9]

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining

of double-stranded RNA).[2][12]

Incubate for 30 minutes at room temperature, protected from light.[9]

Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting

fluorescence in the appropriate channel (e.g., FL-2).[13] Use modeling software (e.g., ModFit

LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[2]

Western Blotting for Histone and Apoptosis Markers
This technique is used to detect specific proteins in cell or tissue lysates.

Lysate Preparation:

Treat cells as required, then harvest and wash with cold PBS.

Lyse cells in RIPA buffer (or a specialized histone extraction buffer) containing protease

and phosphatase inhibitors. For histones, acid extraction may be used.

Quantify protein concentration using a BCA assay.

SDS-PAGE:

Denature 10-20 µg of protein lysate by boiling in Laemmli sample buffer.
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Separate proteins on a 10-15% SDS-polyacrylamide gel. Due to their small size, higher

percentage gels are recommended for histones.[4]

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose

membrane (0.2 µm pore size is optimal for small proteins like histones).[4]

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

Antibody Incubation:

Incubate the membrane with primary antibodies (e.g., anti-H3K27me3, anti-H3K27ac, anti-

cleaved PARP, anti-p21, anti-H3, anti-GAPDH) diluted in blocking buffer, typically

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Wash the membrane three times with TBST. Apply an enhanced

chemiluminescence (ECL) substrate and visualize the protein bands using an imaging

system.

In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of SHR2554 in a living organism.

Animal Models: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).[3]

Tumor Implantation:

CDX Models: Subcutaneously inject a suspension of 5-10 x 10⁶ cultured lymphoma cells

(e.g., SU-DHL-6, U2932) into the flank of each mouse.[8]

PDX Models: Surgically implant fresh tumor biopsy fragments from patients

subcutaneously or under the renal capsule of mice.[3][14]
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Treatment:

Once tumors reach a volume of 100–150 mm³, randomize mice into treatment groups.[8]

Prepare SHR2554 and chidamide (HBI8000) in a vehicle solution (e.g., 0.4%

carboxymethylcellulose sodium and 0.1% Tween-80).[10]

Administer drugs via the appropriate route (e.g., oral gavage) at the specified dose and

schedule (e.g., SHR2554 at 60-120 mg/kg twice daily; HBI8000 at 5 mg/kg once daily).[8]

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body

weight as a measure of toxicity.

Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Weigh the

tumors and process them for further analysis.

Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and

section.[1] Stain sections with antibodies against proliferation markers like Ki67 to assess

the effect of treatment on cell proliferation.[1]

Synergistic Mechanisms of Action
Combination therapy with HDAC inhibitors has revealed distinct synergistic mechanisms in

different lymphoma subtypes.

Synergy in Diffuse Large B-Cell Lymphoma (DLBCL)
In DLBCL, the synergy between SHR2554 and the HDAC inhibitor chidamide is driven by the

disruption of DNA replication. Gene expression analysis revealed that the combination

treatment leads to a dramatic downregulation of genes involved in the DNA replication process,

including the Origin Recognition Complex Subunit 1 (ORC1). This suggests a multi-pronged

epigenetic assault that cripples the cancer cells' ability to replicate.[10]
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Caption: Synergistic mechanism in DLBCL via inhibition of DNA replication.

Synergy in T-Cell Lymphoma (TCL)
In T-cell lymphoma, a different synergistic mechanism was identified. Treatment with an HDAC

inhibitor alone was found to induce resistance by upregulating H3K27me3 levels. The addition

of SHR2554 directly counteracts this resistance mechanism by inhibiting EZH2 and reducing

H3K27me3. Furthermore, RNA-seq and ChIP-seq analyses identified the transcription factor
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STAT1 as a key driver of this synergistic effect, suggesting that the combination therapy

releases critical tumor-suppressive pathways silenced by both histone methylation and

deacetylation.[5][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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